Cyclohexanone, 3-(4-acetylphenyl)-
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Overview
Description
Cyclohexanone, 3-(4-acetylphenyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a cyclohexanone ring substituted with a 4-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone, 3-(4-acetylphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with 4-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of cyclohexanone, 3-(4-acetylphenyl)- may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone, 3-(4-acetylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Cyclohexanone, 3-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(4-acetylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level.
Comparison with Similar Compounds
Cyclohexanone, 3-(4-acetylphenyl)- can be compared with other similar compounds, such as:
Cyclohexanone: A simpler ketone without the aromatic substitution.
4-Acetylphenyl derivatives: Compounds with different substituents on the aromatic ring.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Uniqueness: The presence of both the cyclohexanone ring and the 4-acetylphenyl group in cyclohexanone, 3-(4-acetylphenyl)- imparts unique chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research distinguish it from other related compounds.
Properties
CAS No. |
125530-11-2 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-(4-acetylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-10(15)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
UZNLMUDKBLFUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
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